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molecular formula C12H24O4 B8290471 2-Ethylhexanoic acid tert-butylperoxy ester

2-Ethylhexanoic acid tert-butylperoxy ester

Cat. No. B8290471
M. Wt: 232.32 g/mol
InChI Key: FVQMJJQUGGVLEP-UHFFFAOYSA-N
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Patent
US05880173

Procedure details

A mixture of 64 parts of xyylene and 16 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 20.0 parts of isobutyl acrylate, 50.9 parts of ethyl acrylate, 14.1 parts of acrylic acid, 15.0 parts of NK ESTER M-90G and 3 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 4 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of t-butylperoxy 2-ethylhexanoate in 16 parts of xylene and 4 parts of n-butanole was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish F having 50.0% solids, a viscosity of 7.5 poise and a resin acid number of 110 was obtained.
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
64
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0 (± 1) mol
Type
reactant
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Type
solvent
Reaction Step Two
[Compound]
Name
20.0
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Reaction Step Three
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Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OCC(C)C)(=O)[CH:2]=[CH2:3].[C:10]([O:14]CC)(=[O:13])[CH:11]=[CH2:12].C(O)(=O)C=C.[CH2:22]([CH:24]([CH2:34][CH2:35][CH2:36][CH3:37])[C:25](OOOC(C)(C)C)=O)[CH3:23].[C:38]1([CH3:45])[C:39]([CH3:44])=[CH:40]C=C[CH:43]=1>C(O)CCC>[CH3:44][CH:39]([C:38]1[CH2:45][CH2:25][CH:24]2[C:34](=[CH:35][CH2:36][CH:37]3[C:11]([C:10]([OH:14])=[O:13])([CH3:12])[CH2:3][CH2:2][CH2:1][C:22]32[CH3:23])[CH:43]=1)[CH3:40]

Inputs

Step One
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
64
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Three
Name
20.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
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Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
Thereafter the reaction mixture was kept at the same temperature for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05880173

Procedure details

A mixture of 64 parts of xyylene and 16 parts of n-butanol was heated to 100° C. in the same flask as used in Production Example 1. To this was added dropwise a mixture of 20.0 parts of isobutyl acrylate, 50.9 parts of ethyl acrylate, 14.1 parts of acrylic acid, 15.0 parts of NK ESTER M-90G and 3 parts of t-butylperoxy 2-ethylhexanoate at a constant rate over 4 hours. After the addition, the mixture was kept at the same temperature for 30 minutes. Then a solution of 0.2 parts of t-butylperoxy 2-ethylhexanoate in 16 parts of xylene and 4 parts of n-butanole was added dropwise at a constant rate over 30 minutes. Thereafter the reaction mixture was kept at the same temperature for 2 hours. A resin solution called Varnish F having 50.0% solids, a viscosity of 7.5 poise and a resin acid number of 110 was obtained.
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
64
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
20.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OCC(C)C)(=O)[CH:2]=[CH2:3].[C:10]([O:14]CC)(=[O:13])[CH:11]=[CH2:12].C(O)(=O)C=C.[CH2:22]([CH:24]([CH2:34][CH2:35][CH2:36][CH3:37])[C:25](OOOC(C)(C)C)=O)[CH3:23].[C:38]1([CH3:45])[C:39]([CH3:44])=[CH:40]C=C[CH:43]=1>C(O)CCC>[CH3:44][CH:39]([C:38]1[CH2:45][CH2:25][CH:24]2[C:34](=[CH:35][CH2:36][CH:37]3[C:11]([C:10]([OH:14])=[O:13])([CH3:12])[CH2:3][CH2:2][CH2:1][C:22]32[CH3:23])[CH:43]=1)[CH3:40]

Inputs

Step One
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
64
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Three
Name
20.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OOOC(C)(C)C)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
Thereafter the reaction mixture was kept at the same temperature for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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